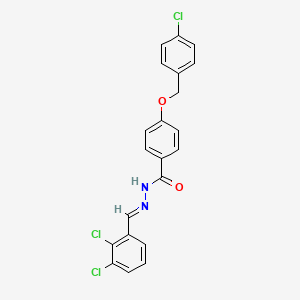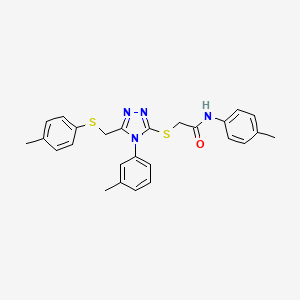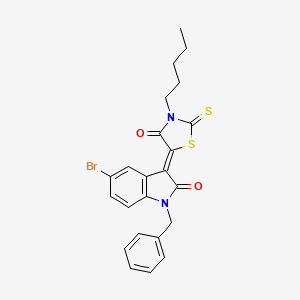![molecular formula C18H18BrN5OS B12019302 N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618415-29-5](/img/structure/B12019302.png)
N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-metilfenil)-2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida: es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un anillo fenilo sustituido con bromo, un anillo triazol y una porción sulfanylacetamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-(2-bromo-4-metilfenil)-2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida típicamente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la bromación de la 4-metilfenilamina para obtener 2-bromo-4-metilfenilamina. Este intermedio se hace reaccionar luego con cloruro de 2-cloroacetilo para formar N-(2-bromo-4-metilfenil)-2-cloroacetamida. El paso final involucra la sustitución nucleofílica del átomo de cloro con el derivado triazol-tiol, lo que da como resultado el compuesto objetivo.
Métodos de Producción Industrial: La producción industrial de este compuesto probablemente involucraría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de alto rendimiento, condiciones controladas de temperatura y presión, y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo fenilo sustituido con bromo, convirtiéndolo potencialmente en un grupo metilfenilo.
Sustitución: El compuesto es propenso a reacciones de sustitución nucleofílica, especialmente en las posiciones bromo y sulfanyl.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan típicamente agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como tioles, aminas o alcóxidos se pueden utilizar en condiciones básicas para facilitar las reacciones de sustitución.
Productos Principales:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de metilfenilo.
Sustitución: Varias acetamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales con propiedades electrónicas o fotofísicas específicas.
Biología: En la investigación biológica, el compuesto se investiga por su potencial como molécula bioactiva, con estudios que se centran en sus interacciones con varios objetivos biológicos.
Medicina: El compuesto muestra promesa en la química medicinal como un posible agente terapéutico, particularmente en el desarrollo de fármacos dirigidos a enzimas o receptores específicos.
Industria: En aplicaciones industriales, el compuesto se explora para su uso en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de N-(2-bromo-4-metilfenil)-2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el anillo triazol participa en enlaces de hidrógeno e interacciones de apilamiento π-π, que pueden mejorar la afinidad de unión a sus objetivos. El anillo fenilo sustituido con bromo y la porción sulfanylacetamida contribuyen a la estabilidad general y la especificidad de las interacciones del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares:
- N-(2-cloro-4-metilfenil)-2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- N-(2-bromo-4-metilfenil)-2-{[4-metil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- N-(2-bromo-4-metilfenil)-2-{[4-etil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
Unicidad: La combinación única del anillo fenilo sustituido con bromo, el anillo triazol y la porción sulfanylacetamida en N-(2-bromo-4-metilfenil)-2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida proporciona propiedades químicas y biológicas distintas que no se observan en sus compuestos similares. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollos en varios campos científicos.
Propiedades
Número CAS |
618415-29-5 |
|---|---|
Fórmula molecular |
C18H18BrN5OS |
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18BrN5OS/c1-3-24-17(15-6-4-5-9-20-15)22-23-18(24)26-11-16(25)21-14-8-7-12(2)10-13(14)19/h4-10H,3,11H2,1-2H3,(H,21,25) |
Clave InChI |
VOFOYCGHQUZBRH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)Br)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019233.png)


![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019254.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12019262.png)


![3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019272.png)

![3-({6-[(5E)-5-(3-{6-[(3-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12019290.png)
![4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B12019296.png)
![Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B12019301.png)
![[1-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12019308.png)
